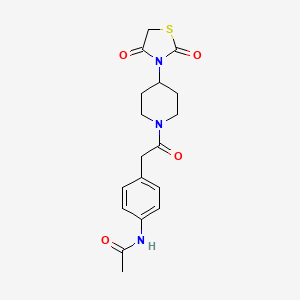![molecular formula C17H19N7O B2360496 6-Cyclopropyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2195938-35-1](/img/structure/B2360496.png)
6-Cyclopropyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-Cyclopropyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one” is a complex organic molecule that belongs to the class of heterocyclic compounds . It contains a triazolothiadiazine nucleus, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This core is a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Synthesis Analysis
The synthesis of such compounds involves the latest synthetic approaches for the synthesis of triazolothiadiazine and its derivatives . The synthesis process involves the cycloconsensation of 4/6-methyl-2-tosyloxy-1-indanones, generated by oxidation of 4/6-methyl-1-indanones with [(hydroxy)tosyloxyiodo]benzene (HTIB) in acetonitrile, and 3-alkyl .Molecular Structure Analysis
The molecular structure of this compound is complex and involves a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve various steps. The kinetic evaluations of the most potent derivative recorded a competitive type of inhibition .Scientific Research Applications
Synthetic Methods and Structural Analysis : Research has focused on synthesizing and analyzing the structure of related compounds. For example, Sallam et al. (2021) synthesized a compound involving a similar triazolo[4,3-b]pyridazine structure and conducted a detailed structural analysis using techniques like X-ray diffraction and density functional theory calculations (Sallam et al., 2021).
Pharmacological Applications : Some derivatives have been explored for their pharmacological potential. For instance, Kuwahara et al. (1997) synthesized a series of compounds with the [1,2,4]triazolo[1,5-b]pyridazin-6-yl structure, evaluating their ability to inhibit bronchoconstriction in guinea pigs, indicating potential applications in treating asthma and other respiratory diseases (Kuwahara et al., 1997).
Chemical Properties and Reactions : Investigations into the chemical properties and reactions of similar compounds have been a significant area of research. For instance, Desenko et al. (1998) explored the cyclocondensation reactions of a related triazolo[1,5-a]pyrimidine compound (Desenko et al., 1998).
Novel Compound Synthesis : Research has also been dedicated to synthesizing novel compounds involving related structures. Ibrahim and Behbehani (2014) established a general route for synthesizing a new class of pyridazin-3-one derivatives, showcasing the versatility of these chemical structures (Ibrahim & Behbehani, 2014).
Future Directions
properties
IUPAC Name |
6-cyclopropyl-2-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O/c1-11-18-19-15-5-6-16(21-24(11)15)22-8-12(9-22)10-23-17(25)7-4-14(20-23)13-2-3-13/h4-7,12-13H,2-3,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHACZNBVQZZECJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)CN4C(=O)C=CC(=N4)C5CC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((2-ethoxyphenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2360419.png)




![1-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methyl-3-(oxolan-2-ylmethyl)urea](/img/structure/B2360427.png)
![7-Oxa-1-azaspiro[4.4]nonane-2,4-dione](/img/structure/B2360430.png)
![(4S)-4-[[(2S)-2-acetamidopropanoyl]amino]-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(3S,6R,9S,12S,16Z,21S)-3-(3-carbamimidamidopropyl)-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-12,21-dimethyl-9-(2-methylpropyl)-2,5,8,11-tetraoxo-6-(sulfanylmethyl)-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B2360431.png)


